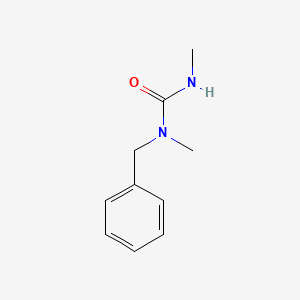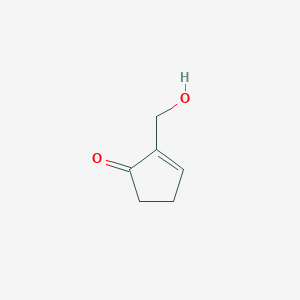
1-Benzyl-1,3-dimethylurea
Vue d'ensemble
Description
1-Benzyl-1,3-dimethylurea is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known by its IUPAC name N-benzyl-N,N’-dimethylurea .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which includes this compound. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This methodology has been found to be suitable for the gram-scale synthesis of molecules having commercial applications in large volumes .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to one nitrogen atom of a dimethylurea molecule . The InChI code for this compound is 1S/C10H14N2O/c1-11-10(13)12(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) .Applications De Recherche Scientifique
1-Benzyl-1,3-dimethylurea has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pyridazines, fused-ring heterocycles, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, this compound has been used as an inhibitor of the enzyme cytochrome P450 2C19.
Mécanisme D'action
1-Benzyl-1,3-dimethylurea acts as an inhibitor of the enzyme cytochrome P450 2C19 (CYP2C19). This enzyme is involved in the metabolism of many drugs, including some anticonvulsants, antiarrhythmics, and antidepressants. By inhibiting this enzyme, this compound can alter the metabolism of these drugs, potentially leading to increased or decreased efficacy.
Biochemical and Physiological Effects
This compound has been shown to have no significant toxicological effects when administered orally to laboratory animals. However, it has been observed to inhibit the activity of the enzyme cytochrome P450 2C19, which is involved in the metabolism of many drugs. As a result, administration of this compound may alter the metabolism of these drugs, potentially leading to increased or decreased efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-1,3-dimethylurea has several advantages when used in laboratory experiments. It is relatively inexpensive and widely available. It is also soluble in water and organic solvents, making it easy to work with. Additionally, it is non-toxic and has no significant adverse effects when administered orally to laboratory animals. However, it is important to note that this compound can inhibit the activity of the enzyme cytochrome P450 2C19, which is involved in the metabolism of many drugs. As a result, administration of this compound may alter the metabolism of these drugs, potentially leading to increased or decreased efficacy.
Orientations Futures
Given the potential of 1-benzyl-1,3-dimethylurea to alter the metabolism of drugs, further research is necessary to better understand its effects. Additionally, further research is needed to explore the potential of this compound as a tool for drug discovery and development. Finally, additional studies are needed to evaluate the safety and efficacy of this compound in humans.
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-1,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-10(13)12(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKPKRLCONVQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308516 | |
| Record name | 1-benzyl-1,3-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59226-54-9 | |
| Record name | NSC204703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-1,3-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595091.png)


![Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B1595096.png)






